molecular formula C8H13NOS B046242 3-Methylamino-1-(2-thienyl)-1-propanol CAS No. 116539-56-1

3-Methylamino-1-(2-thienyl)-1-propanol

Cat. No. B046242
CAS RN: 116539-56-1
M. Wt: 171.26 g/mol
InChI Key: YEJVVFOJMOHFRL-UHFFFAOYSA-N
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Description

3-Methylamino-1-(2-thienyl)-1-propanol, also known as methamphetamine or crystal meth, is a highly addictive and illegal drug that is widely abused around the world. Despite its negative reputation, this compound has some potential scientific research applications due to its unique chemical properties. In

Scientific Research Applications

  • Pharmaceutical Synthesis : A study by Datta, Ila, and Junjappa (1988) highlighted a novel route for synthesizing methyl 3-(3,4-disubstituted 5-alkylthio/amino-2-thienyl) propenoates, showing promise for pharmaceutical and nutraceutical synthesis (Datta, Ila, & Junjappa, 1988).

  • Drug Metabolism Studies : Hill and Wisowaty (1990) successfully synthesized tritium-labeled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, for drug metabolism and disposition studies (Hill & Wisowaty, 1990).

  • Forensic Reference Standards : Angelov, O'Brien, and Kavanagh (2013) developed a method for synthesizing methiopropamine and its 3-thienyl isomer, which can be used as reference standards in forensic laboratories analyzing 'legal highs' (Angelov, O'Brien, & Kavanagh, 2013).

  • Industrial-scale Production : Sakai et al. (2003) discussed the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid for industrial-scale production of duloxetine (Sakai et al., 2003).

  • Chemical Reaction Studies : Hamdach et al. (2004) explored the reaction of 3-amino-1,2-diols with dichloromethane and paraformaldehyde, potentially producing 1,3-oxazines or 1,3-oxazolidines under certain conditions (Hamdach et al., 2004).

  • Antiviral Research : Takada and Toyoshima (1960) synthesized 1-(p-alkylphenyl)-1-phenyl-2-methylamino-1-propanol and demonstrated its potential as an antiviral agent against influenza A and Japanese B encephalitis viruses (Takada & Toyoshima, 1960).

  • Synthesis of Enolizable Cyclic Ketones : Kim and Kim (2000) presented a method for synthesizing 3-alkylamino-5-arylthiophenes, enabling the creation of various enolizable cyclic ketones (Kim & Kim, 2000).

  • Anticancer Activity : Saad and Moustafa (2011) discovered significant anticancer activity in S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, including compounds with 3-Methylamino-4-Nitrophenoxyethanol (Saad & Moustafa, 2011).

  • CO2 Capture Research : Bernhardsen et al. (2019) studied tertiary amines, including 3-(methylamino)propylamine, as alternatives for post-combustion CO2 capture due to their less volatile nature (Bernhardsen et al., 2019).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances. Unfortunately, the mechanism of action for “3-Methylamino-1-(2-thienyl)-1-propanol” is not clearly defined .

properties

IUPAC Name

3-(methylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVVFOJMOHFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869604
Record name 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116539-56-1
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN1J3TV06Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.3 g, 50 mmol) and ethanol (35 mL) at 4° C. sodium hydroxide (4.0 g of a 50% aqueous solution) was added in about 5 minutes. Afterwards, neat sodium borhydride (0.95 g, 25 mmol, 1.0 eq) was added in several portions in about 30 minutes. At the end of the addition, the suspension was stirred for 4 h at the same temperature, then acetone (10.0 mL) was added dropwise in 5 minutes and the mixture was stirred for 10 additional minutes. Water (20 mL) was then added. Afterwards, the mixture was concentrated about 5 times under vacuum and the residue was extracted with tert-butyl methyl ether (2×20 mL). The collected organic phases were finally concentrated under vacuum affording an orange oil which crystallised spontaneously after a few hours. Finally, an orange solid was obtained (7.2 g, 84% yield). This compound can then be used without further purification.
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10.3 g
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35 mL
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20 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the "S" designation in (S)-(-)-3-Methylamino-1-(2-thienyl)-1-propanol?

A: The "(S)" designation refers to the absolute configuration of the chiral center in the molecule [, ]. Chirality is important in pharmaceutical chemistry because enantiomers (mirror-image molecules) can have different biological activities. The fact that the research focuses on the synthesis of a specific enantiomer suggests that this form may have desired properties compared to its mirror image (R-enantiomer) or the racemic mixture (both enantiomers).

Q2: What is the main advantage of the synthetic method described in the research papers?

A: The research describes a novel method for synthesizing (S)-(-)-3-Methylamino-1-(2-thienyl)-1-propanol that results in high purity and yield [, ]. Specifically, the method yields a product with over 99% purity and an enantiomeric excess (ee) value of over 99%, indicating a high selectivity for the desired (S)-enantiomer. Additionally, the yield of over 80% makes this method suitable for potential industrial production. This is important because efficient and scalable synthesis is crucial for drug development and manufacturing.

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